3-(Trifluoromethoxy)azetidine

Medicinal Chemistry Lipophilicity Drug Design

Select 3-(trifluoromethoxy)azetidine for medicinal chemistry campaigns where precise pKa and lipophilicity control is non-negotiable. The -OCF3 group delivers a LogP of 0.92 and reduced basicity that measurably outperforms 3-CF3 and 3-MeO analogs in membrane permeability and off-target liability profiles. Its rigid four-membered ring minimizes entropic penalty in PPI inhibitor design, while the secondary amine enables rapid late-stage library synthesis. This 97% pure free-base scaffold eliminates variability introduced by salt forms during parallel SAR, allowing direct correlation of biological readouts to the neutral amine pharmacophore. Procure now to secure sufficient material for your lead optimization cycle.

Molecular Formula C4H6F3NO
Molecular Weight 141.093
CAS No. 1422766-39-9
Cat. No. B2851790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethoxy)azetidine
CAS1422766-39-9
Molecular FormulaC4H6F3NO
Molecular Weight141.093
Structural Identifiers
SMILESC1C(CN1)OC(F)(F)F
InChIInChI=1S/C4H6F3NO/c5-4(6,7)9-3-1-8-2-3/h3,8H,1-2H2
InChIKeyAQJPOLHQCSQUHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethoxy)azetidine (CAS 1422766-39-9): A Physicochemical Profile for Informed Procurement in Drug Discovery


3-(Trifluoromethoxy)azetidine is a fluorinated, four-membered nitrogen-containing heterocycle (azetidine) characterized by a -OCF3 group at the 3-position [1]. The -OCF3 group imparts distinct electronic and lipophilic properties, making this scaffold a valuable building block for medicinal chemistry programs, particularly where modulation of basicity and metabolic stability is critical [2]. The compound is typically supplied as a free base or its hydrochloride salt, with procurement decisions often hinging on the specific physicochemical properties of the core ring system compared to its structural analogs [3].

Why 3-(Trifluoromethoxy)azetidine Cannot Be Interchanged with Other Azetidine or Fluorinated Amine Analogs


In the context of drug discovery, the azetidine ring is not merely a simple scaffold but a tunable unit where substituents profoundly alter its key properties. A study comparing CF3O-, CF3-, and MeO-substituted cyclic amines revealed that the -OCF3 group's effect on pKa and lipophilicity is complex and highly dependent on its position and molecular conformation [1]. Therefore, substituting 3-(trifluoromethoxy)azetidine with an analog like 3-(trifluoromethyl)azetidine or 3-methoxyazetidine will result in different acid/base profiles and lipophilicities, leading to altered membrane permeability, off-target interactions, and overall pharmacokinetic behavior. The following evidence demonstrates the quantifiable differences that underpin these critical selection criteria.

Quantitative Differentiation Guide for Procuring 3-(Trifluoromethoxy)azetidine (CAS 1422766-39-9)


Lipophilicity (LogP) Advantage Over Piperidine and Pyrrolidine Analogs

The computed LogP value for 3-(trifluoromethoxy)azetidine is 0.9164 . While a direct experimental comparison is not available for this specific regioisomer, the Logvinenko study demonstrates that the -OCF3 group's effect on lipophilicity is 'rather complex and depends of the substitution position and the conformation of the molecules' [1]. This indicates that the lipophilicity of the azetidine scaffold is not simply additive and differs from other CF3O-substituted ring systems. This moderately lipophilic value contrasts with the lower LogP typical of smaller, unsubstituted azetidine (approx. -0.30) and positions it as a unique moiety for balancing permeability and solubility.

Medicinal Chemistry Lipophilicity Drug Design

Modulated Basicity (pKa) Compared to Unsubstituted Azetidine

The strong electron-withdrawing nature of the -OCF3 group inductively lowers the pKa of the azetidine nitrogen compared to the unsubstituted azetidine scaffold . This effect is well-documented in the literature as a key strategy to reduce off-target binding liabilities while maintaining sufficient basicity for essential salt-bridge interactions . The Logvinenko study confirms that the -OCF3 group's effect on pKa is significant and conformation-dependent [1].

Medicinal Chemistry Physicochemical Properties pKa Modulation

Conformational Rigidity Distinguishes the Azetidine Ring from Larger Saturated Heterocycles

The four-membered azetidine ring is significantly more conformationally rigid than its larger five- (pyrrolidine) and six-membered (piperidine) saturated heterocycle counterparts [1]. This inherent rigidity, combined with the -OCF3 substituent, restricts the number of accessible conformations, which is a highly desired feature in drug design as it minimizes the entropic penalty upon target binding [2].

Medicinal Chemistry Conformational Analysis Scaffold Selection

Recommended Application Scenarios for Procuring 3-(Trifluoromethoxy)azetidine


Scaffold for Tuning Basicity and Lipophilicity in CNS Drug Discovery

As demonstrated by its pKa modulation and lipophilicity profile compared to unsubstituted azetidine [1], 3-(trifluoromethoxy)azetidine is an ideal scaffold for optimizing compounds targeting the central nervous system (CNS). Its moderate LogP (0.92) and reduced basicity (vs. azetidine) are well-suited for designing molecules with balanced blood-brain barrier permeability and low efflux ratios, a critical requirement for CNS drug candidates. This makes it a strategic building block for medicinal chemists aiming to improve upon the properties of older, less optimized amines like piperidine [2].

Ligand Design for Protein-Protein Interaction Inhibitors

The azetidine ring's inherent conformational rigidity, as discussed in the comparative analysis [1], is a key asset in the design of inhibitors for challenging targets like protein-protein interactions (PPIs). The rigid framework of the azetidine helps to pre-organize the molecule in a conformation that is complementary to a shallow or dynamic binding pocket, reducing the entropic penalty of binding [1]. The -OCF3 group further enhances this by providing a unique, electron-withdrawing, and lipophilic contact point that can be optimized for specific target interactions, distinguishing it from more flexible or less functionalized heterocycles.

Building Block for Late-Stage Functionalization in Medicinal Chemistry

The presence of a reactive secondary amine within a rigid, fluorinated framework makes 3-(trifluoromethoxy)azetidine a valuable late-stage functionalization handle [1]. This property allows for the rapid generation of analog libraries around a lead compound. Its unique combination of a small ring size, electron-withdrawing -OCF3 group, and conformational constraint provides a distinct option for medicinal chemists seeking to modify the properties of a lead series in a predictable manner, as compared to using larger, more flexible amine building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.